molecular formula C19H17N5O2S B6532895 N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-2-(thiophen-2-yl)acetamide CAS No. 1058249-85-6

N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-2-(thiophen-2-yl)acetamide

Cat. No.: B6532895
CAS No.: 1058249-85-6
M. Wt: 379.4 g/mol
InChI Key: AHBRRSSWXUVUMZ-UHFFFAOYSA-N
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Description

N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-2-(thiophen-2-yl)acetamide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. The compound contains functional groups and heterocycles that contribute to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-2-(thiophen-2-yl)acetamide typically involves multiple steps, including:

  • Formation of the triazolopyridazine ring: : This step involves the cyclization of appropriate precursors under controlled conditions.

  • Introduction of the phenyl group: : Achieved through electrophilic aromatic substitution or palladium-catalyzed coupling reactions.

  • Attachment of the thiophene and acetamide moieties: : This can be done through nucleophilic substitution reactions and amidation respectively.

Industrial Production Methods: : For large-scale production, optimized processes using robust and scalable reactions are employed. This includes employing flow chemistry techniques for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the phenyl and thiophene moieties, leading to the formation of corresponding oxides.

  • Reduction: : Reductive reactions can modify the triazolopyridazine ring or other functional groups, altering the compound’s properties.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are common, allowing for modification of side chains and functional groups.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Sodium borohydride, lithium aluminium hydride.

  • Substitution agents: : Various halides and organic bases.

Major Products: : The major products depend on the specific reaction conditions and reagents used but can include various derivatives with altered electronic and steric properties.

Scientific Research Applications

N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-2-(thiophen-2-yl)acetamide has diverse applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its potential as a bioactive molecule in various assays.

  • Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: : Utilized in materials science for the development of new polymers and advanced materials.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. Its mechanism involves:

  • Binding to active sites: : The compound’s structure allows it to bind effectively to the active sites of certain enzymes, inhibiting their activity.

  • Pathways involved: : Key signaling pathways, including those related to inflammation and cell proliferation, are affected by the compound’s activity.

Comparison with Similar Compounds

Compared to other compounds with triazolopyridazine backbones, N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-2-(thiophen-2-yl)acetamide is unique due to its specific combination of functional groups and structural elements, which contribute to its distinct reactivity and applications.

Similar Compounds

  • N-[2-(pyridin-4-yl)ethyl]-2-(thiophen-2-yl)acetamide: : Similar structure but lacks the triazolopyridazine core.

  • 3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine: : Shares the triazolopyridazine structure but with different side chains.

  • 2-(thiophen-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide: : Contains thiophene moieties but lacks the triazolopyridazine and phenyl groups.

This compound’s structural and functional diversity make it a subject of intense scientific investigation, promising various applications across multiple fields.

Properties

IUPAC Name

N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c25-17(13-15-7-4-12-27-15)20-10-11-26-18-9-8-16-21-22-19(24(16)23-18)14-5-2-1-3-6-14/h1-9,12H,10-11,13H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBRRSSWXUVUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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